molecular formula C12H12N2O3S B014785 5-Acetamidonaphthalene-1-sulfonamide CAS No. 32327-48-3

5-Acetamidonaphthalene-1-sulfonamide

Cat. No.: B014785
CAS No.: 32327-48-3
M. Wt: 264.3 g/mol
InChI Key: OXGMADUQTHJYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamidonaphthalene-1-sulfonamide is an organic compound with the molecular formula C12H12N2O3S. It is a derivative of naphthalene, featuring both acetamido and sulfonamide functional groups. This compound is primarily used in research settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamidonaphthalene-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another efficient strategy involves the amination of sodium sulfinates with amines, mediated by ammonium iodide. This method is environmentally friendly and tolerates a wide range of functional groups .

Industrial Production Methods

These methods often involve the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Acetamidonaphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfonic acid derivatives .

Scientific Research Applications

5-Acetamidonaphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetamidonaphthalene-1-sulfonamide involves its interaction with specific molecular targetsThis inhibition disrupts the production of DNA in bacteria, leading to their antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamidonaphthalene-1-sulfonamide is unique due to its specific combination of acetamido and sulfonamide groups attached to a naphthalene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .

Properties

IUPAC Name

N-(5-sulfamoylnaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGMADUQTHJYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392174
Record name 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32327-48-3
Record name 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetamidonaphthalene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Acetamidonaphthalene-1-sulfonamide
Reactant of Route 3
5-Acetamidonaphthalene-1-sulfonamide
Reactant of Route 4
5-Acetamidonaphthalene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Acetamidonaphthalene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-Acetamidonaphthalene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.